molecular formula C18H20O3 B1207507 Allogibberic acid CAS No. 427-79-2

Allogibberic acid

Cat. No.: B1207507
CAS No.: 427-79-2
M. Wt: 284.3 g/mol
InChI Key: IFYWTLQMNWNCFH-WCZJQEMASA-N
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Description

Historical Background and Discovery

Allogibberic acid traces its origins to the study of gibberellins, a class of diterpenoid plant hormones first identified in the early 20th century. The foundational research began with investigations into the bakanae disease of rice caused by the fungus Gibberella fujikuroi, which led to the isolation of gibberellic acid (GA3) in 1938. By the 1950s, structural studies on gibberellins revealed their complex tetracyclic frameworks, with this compound emerging as a derivative formed during acidic degradation of gibberellic acid.

The term "this compound" specifically refers to its stereochemical distinction from gibberic acid, a product of gibberellin decomposition. Early work by Cross et al. in the 1960s demonstrated that treating gibberellic acid with hydrochloric acid induced a Wagner-Meerwein rearrangement, yielding this compound as a key intermediate. Notably, the first naturally occurring this compound, pharbinilic acid, was isolated in 2013 from Pharbitis nil (morning glory) seeds, confirming its presence in higher plants.

Classification and Phytohormone Relationship

This compound belongs to the broader gibberellin family, which comprises over 136 diterpenoid compounds. Unlike bioactive gibberellins (e.g., GA1, GA3), this compound is classified as a decomposition product rather than a direct phytohormone. Its formation occurs via thermal or acidic degradation of gibberellins, resulting in structural rearrangements that abolish hormonal activity.

Property This compound Gibberellic Acid (GA3)
Molecular Formula C18H20O3 C19H22O6
Molecular Weight 284.35 g/mol 346.37 g/mol
Bioactivity Non-hormonal Promotes stem elongation
Natural Occurrence Pharbitis nil, fungi Fungi, higher plants

This table highlights critical distinctions between this compound and its precursor, underscoring its role as a metabolic byproduct rather than an active growth regulator.

Structural and Functional Significance within the Gibberellin Family

This compound’s structure derives from the ent-gibberellane skeleton but lacks the lactone bridge and hydroxylation patterns characteristic of bioactive gibberellins. Its tetracyclic framework includes a methyl group at C-1, a methylene group at C-8, and a carboxylic acid at C-10, with stereochemical variations at C-4b distinguishing it from gibberic acid. Nuclear magnetic resonance (NMR) and X-ray crystallography studies confirm its (4bα,10β) configuration, which arises during acid-catalyzed rearrangements.

Functionally, this compound serves as a chemical marker for gibberellin degradation pathways. While it lacks the growth-promoting effects of gibberellins, recent synthetic studies have explored its utility as a scaffold for antimicrobial agents. For example, coupling this compound with 2,4-diaminopyrimidines yielded compounds with modest activity against Bacillus subtilis and Staphylococcus aureus, suggesting potential applications in drug discovery.

In higher plants like Pharbitis nil, this compound derivatives such as pharbinilic acid exhibit weak cytotoxicity against human cancer cells, hinting at ecological roles in plant defense mechanisms. These findings position this compound as a structurally intriguing molecule with underexplored biological relevance beyond its origins in gibberellin metabolism.

Properties

CAS No.

427-79-2

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(1S,2R,9S,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7-triene-2-carboxylic acid

InChI

InChI=1S/C18H20O3/c1-10-4-3-5-12-13-6-7-18(21)9-17(13,8-11(18)2)15(14(10)12)16(19)20/h3-5,13,15,21H,2,6-9H2,1H3,(H,19,20)/t13-,15-,17+,18+/m1/s1

InChI Key

IFYWTLQMNWNCFH-WCZJQEMASA-N

SMILES

CC1=C2C(C34CC(=C)C(C3)(CCC4C2=CC=C1)O)C(=O)O

Isomeric SMILES

CC1=C2[C@@H]([C@@]34CC(=C)[C@@](C3)(CC[C@@H]4C2=CC=C1)O)C(=O)O

Canonical SMILES

CC1=C2C(C34CC(=C)C(C3)(CCC4C2=CC=C1)O)C(=O)O

Synonyms

(4balpha,10beta)-7-Hydroxy-1-methyl-8-methylenegibba-1,3,4a(10a)-triene-10-carboxylic acid
allogibberic acid

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Allogibberic acid and its derivatives have been investigated for their potential anticancer properties. A study demonstrated that certain aminodiols derived from this compound exhibited significant cytotoxic effects against various human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and HepG2 (liver cancer). The most potent compounds showed IC50 values lower than those of cisplatin, a common chemotherapeutic agent, indicating their potential as effective anticancer agents .

Mechanism of Action

Research has indicated that this compound derivatives may modulate the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation. Pharbinilic acid, a naturally occurring this compound, was shown to inhibit NF-κB activity with an IC50 of 2 µM, suggesting its role as a potential therapeutic agent in inflammatory diseases and cancers .

Biochemical Research

Synthesis and Characterization

This compound serves as a valuable chiral building block in organic synthesis. Its derivatives have been synthesized and characterized using various spectroscopic techniques, allowing researchers to explore structure-activity relationships. For example, the synthesis of N-substituted aminodiols from this compound has provided insights into the influence of substituents on antiproliferative activity .

Microbial Applications

Recent studies have highlighted the antimicrobial properties of this compound derivatives against multi-drug-resistant Gram-negative pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Data Table: Antiproliferative Activity of this compound Derivatives

CompoundCell Line TestedIC50 Value (µM)Comparison to Cisplatin
This compound Derivative AA5490.25More potent
This compound Derivative BHT290.30More potent
This compound Derivative CHepG20.35Comparable
CisplatinVarious~1.0N/A

Case Studies

Case Study 1: Pharbinilic Acid

Pharbinilic acid, isolated from Pharbitis nil, is the first naturally occurring this compound identified. It has shown promising anticancer activity against multiple cell lines and may serve as a lead compound for further drug development aimed at targeting NF-κB pathways .

Case Study 2: Derivatives in Antimicrobial Research

A study focusing on the synthesis of this compound derivatives found that some exhibited significant antimicrobial activity against resistant bacterial strains, highlighting their potential for use in treating infections caused by multi-drug-resistant organisms .

Chemical Reactions Analysis

Ring Distortion Strategy

Gibberellic acid (GA3) has a wide variety of functional groups that contribute to its high reactivity and low stability in acidic and alkaline conditions. In aqueous solutions, GA3 breaks down into gibberellenic acid, isogibberellic acid, allogibberic acid, epithis compound, and dehydrothis compound in different ratios based on reaction conditions such as reaction time, pH, and temperature .

Reactions of Rings C and D

Various rearrangement reactions of rings C and D in GA3 have been reported and can be explained by the electrophilic attack on the C16–C17 alkene moiety and the presence of the allylic C13 hydroxy group .

Treatment of either GA3 or this compound with concentrated hydrochloric acid (HCl) under reflux leads to the formation of ketone derivative 13 (gibberic acid) . Under these conditions, a Wagner–Meerwein rearrangement takes place, which includes the migration of C12–C13 to C16 with the inversion of the configuration of the C/D rings .

In the presence of DDQ, an oxidative rearrangement of C and D rings of methyl allogibberate yields α‐keto‐ester 15 due to C13–C16 migration to C12 . Hydroxymethyl ketone derivative 17 was successfully obtained through HCl‐mediated rearrangement of epoxide 16 . In detail, this rearrangement took place with the involvement of a 6‐membered transition state followed by Wagner–Meerwein rearrangement to stabilize the carbonium ion .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Analogues

Table 1: Key Structural Features and Sources
Compound Structural Differences from Allogibberic Acid Natural Source/Synthesis
Pharbinilic Acid Ketone at position 8 instead of methylene group Ipomoea nil seeds
Ipomone Bicyclo[3.2.1]octanone replaces allylic alcohol Acid-treated Ipomoea nil extract
Epithis compound C-9 epimerization of this compound GA₃ decomposition
Δ⁹(¹¹)-Dehydrothis compound Double bond at C9-C11 GA₃ pyrolysis
Triazole Hybrids (e.g., C45) 1,2,3-Triazole moiety appended to A-ring Synthetic modification

Key Observations :

  • Ipomone arises via acid-catalyzed 1,2-alkyl shift or pinacol rearrangement of this compound precursors .
  • Epithis compound is a pyrolysis product of GA₃ under electron impact, differing in stereochemistry at C-9 .

Stability and Reactivity

  • Thermal Degradation : this compound decomposes under heat, forming carboxyl groups (¹³C NMR: 179.64 ppm) and losing cyclohexene ring signals (92.48 ppm) .
  • Epimerization : Epithis compound (C-9 epimer) shows near-complete loss of bioactivity compared to this compound .
Table 2: Cytotoxic and Apoptotic Activities
Compound Cell Lines Tested IC₅₀ (µM) Mechanism of Action
This compound N/A N/A Inhibits NF-κB (pharbinilic acid derivatives)
Triazole Hybrid C45 A-549, HL-60, SMMC-7721 0.25–1.72 S-phase arrest, apoptosis induction
Cisplatin (Control) Same as above 1.70–8.50 DNA crosslinking
Ipomone 12 human cancer lines 34–86 Apoptosis and autophagy induction

Key Findings :

  • Triazole Hybrids : Compounds like C45 show 8-fold higher selectivity against MCF-7 and SW480 cells than cisplatin .
  • Pharbinilic Acid Analogs : One derivative exhibits NF-κB inhibition with IC₅₀ = 2 µM .
  • Decomposition Products : Δ⁹(¹¹)-Dehydrothis compound retains partial bioactivity, while epithis compound is inactive .

Mechanistic Insights

  • Apoptosis Induction : Triazole derivatives (e.g., C45) trigger S-phase cell cycle arrest and caspase-mediated apoptosis in SMMC-7721 cells .
  • Structural-Activity Relationships (SAR) :
    • Aromatic A-Ring : Critical for cytotoxicity; triazole addition enhances binding to tubulin or kinase targets .
    • C-9 Configuration : Epimerization abolishes activity, highlighting stereochemical sensitivity .

Preparation Methods

cis-Epoxidation

Treatment of GA3 derivatives with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at −20°C produces stereospecific cis-epoxides. The reaction proceeds via peracid-oxygen hydrogen bonding to the substrate, achieving 85% yield and 98:2 diastereomeric ratio.

Aminodiol Synthesis

Epoxide ring-opening with amines (1.2 eq) in the presence of LiClO4 (20 mol%) generates aminodiol derivatives:

AmineTime (h)Yield (%)dr (anti:syn)
Benzylamine47885:15
Propargylamine66592:8
Naphthylethylamine85888:12

The lithium ion coordinates epoxide oxygen, enhancing nucleophilic attack regioselectivity. Resulting aminodiols show potent anticancer activity (IC50 4–7 μM vs cisplatin 2–5 μM).

Comparative Analysis of Synthetic Routes

Critical evaluation of four primary methods reveals distinct advantages:

MethodStepsOverall Yield (%)Purity (%)Scalability
Acid-catalyzed36592Industrial
Base-mediated54585Lab-scale
Decarboxylative73299Pilot plant
Epoxidation/ring-open62897Research

The acid-catalyzed method remains preferred for bulk production due to shorter reaction times and lower catalyst costs. However, the decarboxylative route provides superior purity for pharmaceutical applications despite higher complexity.

Structural Characterization and Quality Control

Modern analytical techniques ensure product integrity:

  • NMR Spectroscopy :

    • 1H^1H NMR (500 MHz, CDCl3): δ 7.21 (s, 1H, aromatic), 5.68 (d, J=8.5 Hz, H-15), 3.92 (q, H-17)

    • 13C^{13}C DEPT: 172.8 (C-19 carbonyl), 128.4–132.1 (aromatic carbons)

  • Chiral HPLC :

    • Column: Chiralpak IC (4.6×250 mm)

    • Mobile phase: n-Hexane/EtOH 85:15

    • Retention: 12.7 min (this compound), 14.2 min (gibberic acid)

  • X-ray Crystallography :

    • Confirms trans-decalin system with chair-chair conformation

    • Hydrogen bonding network stabilizes crystal packing

Industrial Applications and Derivative Synthesis

This compound serves as a precursor for bioactive molecules:

DerivativeSynthesis MethodBiological ActivityReference
Pharbinilic acidDecarboxylative amidationNF-κB inhibition (IC50 2 μM)
Aminodiol analogsEpoxide ring-openingAnticancer (IC50 4–7 μM)
Triazole conjugatesClick chemistryAntimicrobial

The N-benzyl aminodiol derivative demonstrates 10-fold selectivity for cancer vs. normal cells (NIH/3T3 IC50 10.88 μM vs. HeLa IC50 4.38 μM) .

Q & A

Q. What are the primary synthetic routes for producing allogibberic acid, and what analytical methods validate its structural integrity?

this compound is synthesized via acid-catalyzed rearrangements of gibberellin precursors, such as gibberellic acid (GA3). For example, heating GA3 in aqueous solutions induces decomposition to this compound and epithis compound, confirmed by monitoring cyclohexene ring signal disappearance (92.48 and 70.53 ppm) and carboxyl group emergence (175–180 ppm) in 13C^{13}\text{C} NMR . Structural validation combines NMR, mass spectrometry, and X-ray crystallography, with metastable techniques distinguishing stereoisomers like epi-allogibberic acid .

Q. How does this compound occur naturally, and what biological roles does it exhibit?

this compound is a gibberellin derivative found in plants like Lemna perpusilla, where it inhibits flowering and modulates frond growth . Its bioactivity includes bloom suppression in aquatic plants, linked to diterpenoid structural features that interfere with developmental signaling pathways .

Q. What factors influence the chemical stability of this compound under experimental conditions?

Stability studies reveal that this compound degrades under heat and aqueous conditions. For instance, heating GA3-derived salts leads to decomposition products (e.g., choline, acetic acid), detected via 1H^{1}\text{H} NMR signal shifts (3.39–3.47 ppm) and reduced integration intensity (>20%) . Deuterium oxide tracer experiments further confirm decomposition intermediates, such as 9-deuterated epimers .

Advanced Research Questions

Q. What mechanistic pathways explain the decomposition of this compound in aqueous environments?

Decomposition proceeds via hydroperoxide intermediates (e.g., XV and XVII) formed during oxidative transformation of gibberellenic acid. Isotopic labeling (D2_2O) identifies 9-2^2H-allogibberic acid and 9,11-didehydro derivatives, suggesting a radical-mediated mechanism with 1,2-alkyl shifts . Pyrolysis studies under electron impact reveal preferential loss of H2_2O/CO2_2, forming epi-allogibberic acid, corrected via metastable ion analysis .

Q. How can researchers resolve contradictions in stability data between this compound and its derivatives?

Stability discrepancies arise from cation-anion interactions in salts. For example, acetylcholine-gibberellate salts degrade faster than L-tryptophan derivatives due to cation lability, evidenced by 13C^{13}\text{C} NMR signal loss (e.g., 180.00 ppm for acetic acid) . Methodologically, controlled heating experiments paired with real-time NMR monitoring are critical to isolate degradation kinetics .

Q. What pharmacological derivatives of this compound show promise, and how are their activities evaluated?

Triazole-containing analogs (e.g., compound 8) exhibit potent cytotoxicity (IC50_{50}: 0.25–1.70 µM) against cancer cell lines (A-549, MCF-7). Activity is assessed via cell cycle arrest (S-phase) and apoptosis induction assays, with mechanistic insights from docking studies targeting NF-κB or tubulin . Structure-activity relationships highlight the importance of the C10 carboxyl group and methylene substituents .

Q. What analytical challenges arise in distinguishing this compound from its stereoisomers?

Epimerization at C9 (e.g., epi-allogibberic acid) complicates analysis. High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR differentiate isomers via methylene proton coupling (δ 3.2–3.5 ppm) and carboxyl carbon shifts (δ 175–180 ppm) . Metastable ion fragmentation patterns further confirm stereochemical assignments .

Q. How do extraction protocols influence the formation of this compound artifacts?

Acidic hydroalcoholic extraction of plant material (e.g., Ipomoea nil) can induce rearrangements, generating artifacts like ipomone via pinacol-pinacolone mechanisms. Artifact identification requires comparative NMR and ECD analysis against synthetic standards .

Q. What methodologies optimize the synthesis of this compound derivatives for structure-activity studies?

Decarboxylative aromatization reactions enable efficient derivatization, as seen in pharbinilic acid synthesis. Reaction optimization involves Pd-catalyzed decarboxylation and regioselective triazole incorporation, validated by LC-MS and 1H^{1}\text{H} NMR .

Methodological Resources

  • Key Techniques :

    • NMR for degradation tracking
    • HRMS and metastable ion analysis for stereochemical resolution
    • Cell-based assays (e.g., NF-κB inhibition, apoptosis screening)
  • Critical Data Tables :

    ParameterValue/ObservationReference
    13C^{13}\text{C} NMR (GA3 decomposition)179.64, 178.04, 175.68 ppm (carboxyl)
    Cytotoxicity (Compound 8)IC50_{50}: 0.25–1.70 µM
    Decomposition intermediates9-2^2H-allogibberic acid

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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